5alpha-Cholestane

Overview

Description

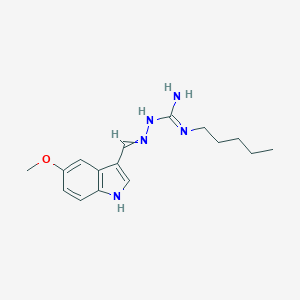

5alpha-Cholestane is a cycloalkane with a five-carbon ring structure and a side chain consisting of four carbon atoms . It is a sterol produced endogenously from cholesterol and has been isolated from human feces . It’s used as a standard in cholesterol analysis by GC and HPLC .

Molecular Structure Analysis

The molecular formula of 5alpha-Cholestane is C27H48 . It has a molecular weight of 372.67 . The structure of 5alpha-Cholestane has been analyzed using X-ray crystallography .Physical And Chemical Properties Analysis

5alpha-Cholestane has a molecular weight of 372.67 . It is not absorbed from the gastrointestinal tract following oral administration . The density of 5alpha-Cholestane is approximately 0.9±0.1 g/cm3 .Scientific Research Applications

- 5α-Cholestane serves as an internal standard in gas phase chromatography (GC) and high-performance liquid chromatography (HPLC). Researchers use it to quantify cholesterol in meat products and compare its levels in different samples .

Internal Standard in Chromatography:

Phytosterol Quantification:

Mechanism of Action

Target of Action

5alpha-Cholestane is a sterol produced endogenously from cholesterol . It primarily targets proteins related to cholesterol metabolism, inflammation, and cancer . Specifically, it has demonstrated the ability to bind to and regulate the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), an important player in cholesterol metabolism .

Mode of Action

The mode of action of 5alpha-Cholestane involves binding to and regulating the function of its targets . By binding to HMGCR, it influences the metabolic processes related to cholesterol, thereby affecting the overall cholesterol levels within the body .

Biochemical Pathways

5alpha-Cholestane affects the biochemical pathways related to cholesterol metabolism . It is derived from cholesterol by the action of intestinal microorganisms . Derivatives of 5alpha-Cholestane in plants are called brassinosteroids that selectively activate the PPI3K/Akt pathway .

Result of Action

The molecular and cellular effects of 5alpha-Cholestane’s action are primarily related to its impact on cholesterol metabolism . By regulating the function of HMGCR, it can influence the levels of cholesterol within the body, which can have downstream effects on various biological processes, including inflammation and cancer .

Action Environment

The action, efficacy, and stability of 5alpha-Cholestane can be influenced by various environmental factors. For instance, the presence of intestinal microorganisms is crucial for its derivation from cholesterol . Additionally, factors that affect cholesterol levels in the body, such as diet and lifestyle, can also impact the action of 5alpha-Cholestane.

properties

IUPAC Name |

(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21-,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIAYQZJNBULGD-XWLABEFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White solid; [Acros Organics MSDS], Solid | |

| Record name | (5alpha)-Cholestane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12965 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 5alpha-Cholestane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

5alpha-Cholestane | |

CAS RN |

481-21-0, 14982-53-7 | |

| Record name | 5α-Cholestane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5alpha)-Cholestane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-α-cholestane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cholestane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTANE, (5.ALPHA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U260HWN305 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5alpha-Cholestane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

80 - 80.5 °C | |

| Record name | 5alpha-Cholestane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 5α-Cholestane?

A1: The molecular formula of 5α-Cholestane is C27H48, and its molecular weight is 372.67 g/mol.

Q2: How is the structure of 5α-Cholestane confirmed?

A2: Techniques like infrared spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed to confirm the structure of 5α-Cholestane. []

Q3: What is the significance of the 5α configuration in 5α-Cholestane?

A3: The 5α configuration refers to the trans fusion of the A/B rings in the steroid nucleus, a common feature in many naturally occurring steroids, including some bile alcohols. [, ]

Q4: How does 5α-Cholestane interact with biological membranes?

A4: Studies using spin labels like 3-doxyl-5α-cholestane demonstrate its ability to incorporate into phospholipid bilayers, influencing membrane fluidity and lateral phase behavior. [, , ] This interaction is influenced by the presence of other membrane components like cholesterol and diphosphatidylglycerol (DPG). [, ]

Q5: What role does 5α-Cholestane play in the formation of bile alcohols?

A5: 5α-Cholestane derivatives, particularly those with hydroxyl groups at specific positions, serve as intermediates in the biosynthesis of bile alcohols. For example, 5α-cholestane-3α,7α,12α,24ξ,26-pentol is a key intermediate in bile alcohol synthesis in certain fish species. []

Q6: Can 5α-Cholestane derivatives be metabolized by microorganisms?

A6: Yes, microorganisms like Nocardia restrictus can transform specific 5α-Cholestane derivatives, such as (22S,25S)-5α-tomatanin-3β-ol, by epimerizing the 3β-ol group to a 3α-ol configuration. []

Q7: How is 5α-Cholestane utilized in analytical chemistry?

A7: 5α-Cholestane serves as an internal standard in gas chromatography (GC) for the quantification of cholesterol and other sterols in various matrices, including food products and biological samples. [, , ]

Q8: Can you explain the use of 5α-Cholestane derivatives in studying membrane proteins?

A8: Researchers utilize spin-labeled 5α-Cholestane derivatives like 3-doxyl-5α-cholestane in electron paramagnetic resonance (EPR) spectroscopy to investigate the dynamics and organization of phospholipid bilayers and their interactions with membrane proteins. [, ]

Q9: What is the significance of 5α-Cholestane derivatives in understanding brassinolide activity?

A9: Synthetic modifications of the steroid nucleus, including the introduction of 3α,4α-diol groups on the 5α-Cholestane scaffold, provide insights into the structure-activity relationship of brassinosteroids, a class of plant hormones. []

Q10: How are 5α-Cholestane derivatives used in synthetic organic chemistry?

A10: 5α-Cholestane serves as a versatile starting material for synthesizing diverse steroidal compounds. For example, it can be transformed into 16β-hydroxy-5α-cholestane-3,6-dione, a cytotoxic oxysterol found in marine algae. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate](/img/structure/B130372.png)

![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B130375.png)